

# UNC2025 Kinase Inhibition Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The table below summarizes quantitative data on **UNC2025's** activity against key kinase targets, compiled from published sources [1] [2].

| Kinase Target | IC50 / Ki Value                   | Experimental Context (Assay) | Key Findings / Selectivity Notes                                                        |
|---------------|-----------------------------------|------------------------------|-----------------------------------------------------------------------------------------|
| MER           | IC50 = <b>0.74 nM</b> [1]         | Enzyme assay [1]             | High potency for primary target.                                                        |
|               | Ki = <b>0.16 nM</b> [3]           | Enzyme assay [3]             |                                                                                         |
|               | Cellular IC50 = <b>2.7 nM</b> [1] | In 697 B-ALL cells [1]       | Inhibits Mer phosphorylation in cells.                                                  |
| FLT3          | IC50 = <b>0.8 nM</b> [1]          | Enzyme assay [1]             | High potency for primary target.                                                        |
| Axl           | IC50 = <b>14 nM</b> [1]           | Enzyme assay [1]             | ~20x and ~23x less potent than for MER/FLT3, showing selectivity within TAM family [1]. |
| Tyro3         | IC50 = <b>17 nM</b> [1]           | Enzyme assay [1]             |                                                                                         |

| Kinase Target | IC50 / Ki Value  | Experimental Context (Assay)          | Key Findings / Selectivity Notes                                 |
|---------------|------------------|---------------------------------------|------------------------------------------------------------------|
| Other Kinases | IC50 > 45 nM [1] | Kinome profiling vs. >300 kinases [2] | Only 66 of 305 kinases inhibited >50% at [C] >100x MER IC50 [3]. |

## Experimental Protocols for Profiling

The kinome profile of **UNC2025** was established using the following key methodologies:

- **Kinome Profiling Using ActivX ATP/ADP Probes** [1]: This method involved treating cell lysates with **UNC2025** across a concentration range, followed by a biotinylated ATP probe for kinase binding. Captured kinases were identified via mass spectrometry, providing a profile of kinase engagement across hundreds of targets [1].
- **Cell-Based Assays for Kinase Inhibition** [1]: To confirm activity in a cellular context, leukemia cell lines were treated with **UNC2025**. Mer and Flt3 proteins were immunoprecipitated, and phosphorylation inhibition was detected by western blot, allowing calculation of cellular IC50 values [1].

## Biological Activity & Therapeutic Context

**UNC2025** demonstrates potent anti-leukemic activity in preclinical models, which is closely linked to its kinome profile.

- **Mechanism of Action:** As a potent MER/FLT3 inhibitor, **UNC2025** oral administration inhibits MER phosphorylation in vivo. It blocks pro-survival signaling pathways (STAT6, AKT, ERK1/2), induces apoptosis, and reduces colony formation in MER-expressing leukemia cells [1] [3].
- **Therapeutic Utility:** In vivo studies show **UNC2025** mediates **dose-dependent tumor burden reduction** and significantly **increases median survival** in xenograft models. It also increases sensitivity to chemotherapeutic agents like methotrexate [1] [3].

The following diagram illustrates the signaling pathways inhibited by **UNC2025** and the experimental workflow for its kinome profiling.



[Click to download full resolution via product page](#)

## Interpretation Guidance for Researchers

- **Focus on MER/FLT3:** The strongest data supports **UNC2025** as a **highly potent and selective dual inhibitor of MER and FLT3**, with clean selectivity over other TAM family kinases [2] [3].

- **Utility in Leukemia:** Its robust oral bioavailability and efficacy in leukemia xenograft models make it a high-quality tool compound for probing MER/FLT3 biology in these contexts [1] [3].
- **Profiling Methodology:** The described **ActivX ATP/ADP probe method** is a powerful, broad-spectrum technique for kinome profiling, but the data is often presented as a selectivity summary rather than a complete, public dataset [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - UNC HCl | FLT3 inhibitor | MER Inhibitor | MER/FLT3 dual inhibitor 2025 [in vivochem.com]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC2025 Kinase Inhibition Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-kinome-profiling-data>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)